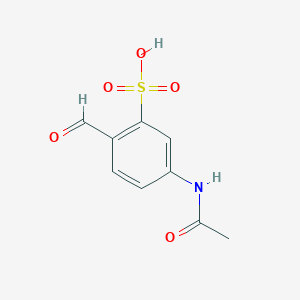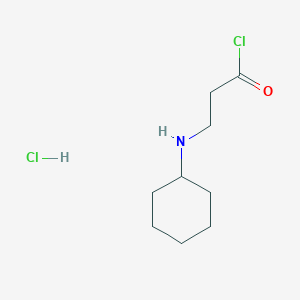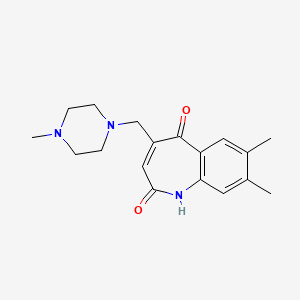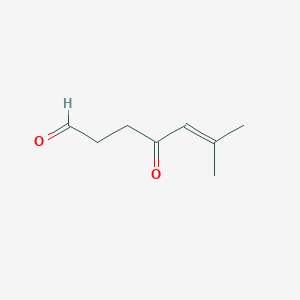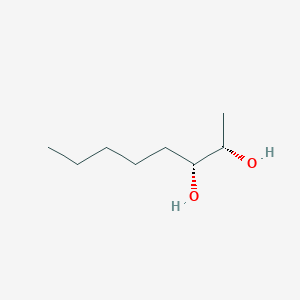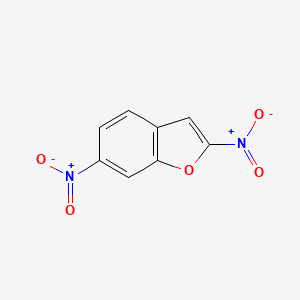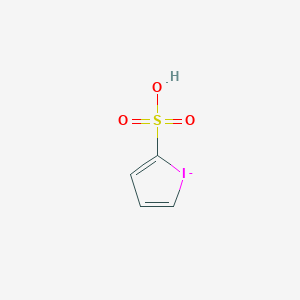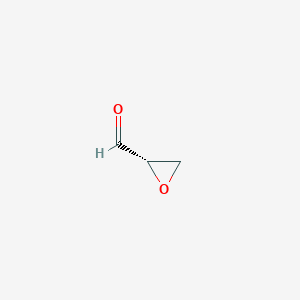
(2S)-Oxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Oxirane-2-carbaldehyde is an organic compound with the molecular formula C3H4O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and an aldehyde functional group. The (2S) designation indicates the specific stereochemistry of the molecule, with the oxirane ring being in the S-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2S)-Oxirane-2-carbaldehyde can be synthesized through various methods. One common approach involves the epoxidation of an allylic alcohol followed by oxidation to introduce the aldehyde group. The reaction typically uses reagents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic processes using metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve high yields and selectivity. These methods often involve milder reaction conditions and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-Oxirane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted oxirane derivatives
Applications De Recherche Scientifique
(2S)-Oxirane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules and complex natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and aldehydes.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (2S)-Oxirane-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The aldehyde group can participate in various reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
(2S)-Oxirane-2-carbaldehyde can be compared with other similar compounds, such as:
(2R)-Oxirane-2-carbaldehyde: The enantiomer of this compound, with the opposite stereochemistry.
Glycidol: An oxirane compound with a hydroxyl group instead of an aldehyde group.
Epichlorohydrin: An oxirane compound with a chlorine substituent.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an oxirane ring and an aldehyde group. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propriétés
Numéro CAS |
64821-53-0 |
|---|---|
Formule moléculaire |
C3H4O2 |
Poids moléculaire |
72.06 g/mol |
Nom IUPAC |
(2S)-oxirane-2-carbaldehyde |
InChI |
InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2/t3-/m1/s1 |
Clé InChI |
IWYRWIUNAVNFPE-GSVOUGTGSA-N |
SMILES isomérique |
C1[C@H](O1)C=O |
SMILES canonique |
C1C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


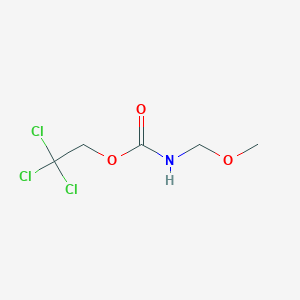
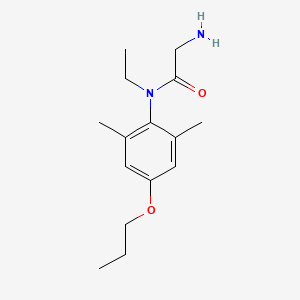

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

